N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide
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Overview
Description
N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperidine ring, a tetrahydrobenzo[b]thiophene ring, and a thienylcarboxamide group
Preparation Methods
The synthesis of N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidylcarbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions to form the piperidylcarbonyl intermediate.
Cyclization to Form the Tetrahydrobenzo[b]thiophene Ring: The intermediate undergoes cyclization with a thiophene derivative to form the tetrahydrobenzo[b]thiophene ring.
Introduction of the Thienylcarboxamide Group: The final step involves the reaction of the cyclized product with a thienylcarboxamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[6-methyl-3-(piperidylcarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]-2-thienylcarboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical properties and applications.
Piperidine Derivatives: Compounds containing the piperidine ring may have similar biological activities and therapeutic potential.
Carboxamide Derivatives: These compounds share the carboxamide functional group and may be used in similar chemical and biological contexts.
Properties
IUPAC Name |
N-[6-methyl-3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-13-7-8-14-16(12-13)26-19(21-18(23)15-6-5-11-25-15)17(14)20(24)22-9-3-2-4-10-22/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTORIVMCWNSTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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